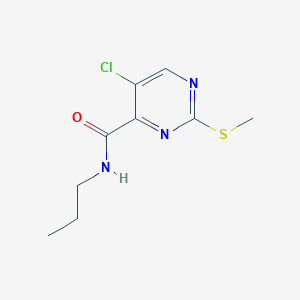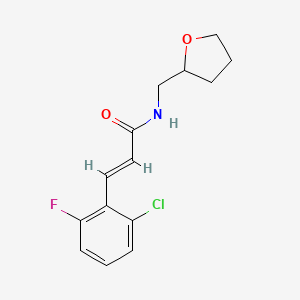![molecular formula C14H20ClN3O B5312655 N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)
N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. This compound belongs to the family of urea derivatives and is known to promote cell division and elongation in plants. CPPU has been shown to be effective in enhancing the quality and yield of various crops, including fruits, vegetables, and ornamental plants.
Mécanisme D'action
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. The compound promotes cell division and elongation, leading to increased plant growth and development. CPPU also stimulates the production of ethylene, a plant hormone that regulates fruit ripening and senescence.
Biochemical and Physiological Effects
CPPU has been shown to have a number of biochemical and physiological effects on plants. The compound promotes the synthesis of nucleic acids and proteins, leading to increased cell division and growth. CPPU also enhances the activity of enzymes involved in photosynthesis, leading to increased plant productivity. Additionally, CPPU has been shown to increase the uptake of nutrients by plants, leading to improved nutrient use efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPPU in lab experiments has several advantages. The compound is relatively stable and can be easily synthesized in large quantities. CPPU is also highly effective in promoting plant growth and development, making it a valuable tool for studying plant physiology and biochemistry. However, the use of CPPU in lab experiments is also limited by its high cost and potential toxicity to humans and animals.
Orientations Futures
There are several areas of research that could benefit from further study of CPPU. One potential application of CPPU is in the production of biofuels. The compound has been shown to enhance the growth of algae, which could be used as a source of renewable energy. Additionally, CPPU could be used to improve the quality and yield of crops grown in marginal soils, such as those affected by salinity or drought. Finally, further research is needed to explore the potential environmental impacts of CPPU use, particularly in terms of its potential toxicity to non-target organisms.
Méthodes De Synthèse
The synthesis of CPPU involves the reaction of 4-chloroaniline with ethyl isocyanate to form 4-chlorophenylurea. The resulting compound is then reacted with 1-pyrrolidinepropanol to yield CPPU. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential applications in agriculture. The compound has been shown to enhance the growth and development of various crops, including tomatoes, grapes, and strawberries. CPPU has been demonstrated to increase fruit size, improve fruit quality, and prolong the storage life of harvested fruits. The use of CPPU has also been shown to increase the yield of crops, leading to increased profitability for farmers.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-3-11-18-9-1-2-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBLCTVHCUHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)

![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid](/img/structure/B5312609.png)
![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)